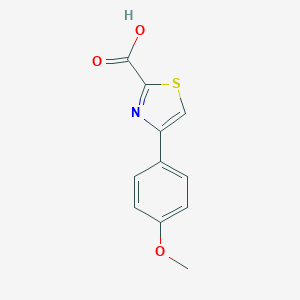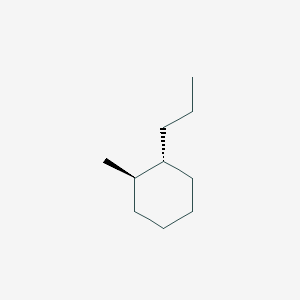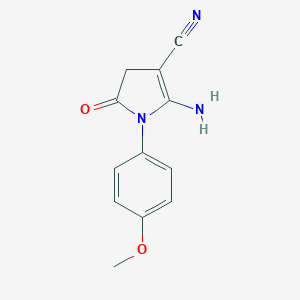
Tris(triméthylsilyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris(trimethylsilyl)silane is an organosilicon generally used as a radical reducing agent for xanthates, organic halides, isocyanides, selenides, and acid chlorides. It is also used for hydrosilylation of alkenes, alkynes, and dialkyl ketones.
Applications De Recherche Scientifique
Réactif à base de radicaux en chimie organique
Le tris(triméthylsilyl)silane est largement utilisé comme réactif à base de radicaux en chimie organique . Il a été utilisé avec succès dans les réductions radicalaires, l'hydrosilylation et les réactions radicalaires consécutives . L'utilisation du this compound permet de réaliser des réactions dans des conditions douces avec d'excellents rendements de produits et une remarquable chimio-, régio- et stéréosélectivité .
Agent réducteur pour les xanthates
Le this compound sert d'agent réducteur radicalaire pour les xanthates . Cette application est particulièrement utile dans la synthèse de divers composés organiques.
Agent réducteur pour les halogénoalcanes
Les halogénoalcanes peuvent être réduits à l'aide de this compound . Ce processus de réduction est une étape importante dans de nombreuses procédures de synthèse organique.
Agent réducteur pour les isocyanures
Les isocyanures sont une autre classe de composés organiques qui peuvent être réduits à l'aide de this compound . Cette réduction est cruciale dans la synthèse d'une variété de matériaux organiques.
Agent réducteur pour les séléniures
Le this compound est également utilisé comme agent réducteur pour les séléniures . Cette réduction est essentielle dans la synthèse de divers composés organiques contenant du sélénium.
Agent réducteur pour les chlorures d'acides
Les chlorures d'acides peuvent être réduits à l'aide de this compound . Cette réduction est une étape essentielle dans de nombreuses procédures de synthèse organique.
Hydrosilylation des alcènes, des alcynes et des dialkylcétones
Le this compound est utilisé pour l'hydrosilylation des alcènes, des alcynes et des dialkylcétones . Ce processus est important dans la synthèse de divers composés organiques contenant du silicium.
Médiateur de réactions radicalaires séquentielles
Le this compound agit comme un médiateur de réactions radicalaires séquentielles
Mécanisme D'action
Target of Action
Tris(trimethylsilyl)silane (TTMSS) is an organosilicon compound that primarily targets xanthates, organic halides, isocyanides, selenides, and acid chlorides . It is also used for the hydrosilylation of alkenes, alkynes, and dialkyl ketones .
Mode of Action
TTMSS is notable for having a weak Si-H bond, which allows it to act as a reagent to deliver hydrogen atoms . It is used as a radical reducing agent , acting as a mediator of radical reactions . It is considered to be a nontoxic substitute for tri-n-butylstannane in radical reactions .
Biochemical Pathways
The compound can be prepared by protonation of tris(trimethylsilyl)silyl lithium, which is derived from tetrakis(trimethylsilyl)silane . Alternatively, the reaction of trimethylsilyl chloride and trichlorosilane in the presence of lithium delivers the silane directly . Many coordination complexes have been prepared with the hypersilyl ligand .
Pharmacokinetics
Its physical properties such as its density (0806 g/mL at 25 °C) and boiling point (82–84 °C) suggest that it could have specific ADME properties
Result of Action
The result of TTMSS’s action is the reduction of targeted compounds, such as xanthates, organic halides, isocyanides, selenides, and acid chlorides . It also results in the hydrosilylation of alkenes, alkynes, and dialkyl ketones .
Action Environment
TTMSS is a colorless liquid that is classified as a hydrosilane since it contains an Si-H bond . It is sensitive to light and reacts rapidly with moisture, water, and protic solvents . Therefore, the compound’s action, efficacy, and stability can be influenced by environmental factors such as light and humidity .
Analyse Biochimique
Biochemical Properties
Tris(trimethylsilyl)silane is generally used as a radical reducing agent for xanthates, organic halides, isocyanides, selenides, and acid chlorides . It is also used for hydrosilylation of alkenes, alkynes, and dialkyl ketones . Specific enzymes, proteins, or other biomolecules that Tris(trimethylsilyl)silane interacts with are not mentioned in the available literature.
Molecular Mechanism
Tris(trimethylsilyl)silane is used as a reagent to deliver hydrogen atoms due to its weak Si-H bond . It is used in various radical-based transformations
Temporal Effects in Laboratory Settings
Tris(trimethylsilyl)silane has been used in many transformations, especially in radical chain reactions
Propriétés
Numéro CAS |
1873-77-4 |
|---|---|
Formule moléculaire |
C9H27Si4 |
Poids moléculaire |
247.65 g/mol |
Nom IUPAC |
bis(trimethylsilyl)silyl-trimethylsilane |
InChI |
InChI=1S/C9H27Si4/c1-11(2,3)10(12(4,5)6)13(7,8)9/h1-9H3 |
Clé InChI |
SCHZCUMIENIQMY-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)[SiH]([Si](C)(C)C)[Si](C)(C)C |
SMILES canonique |
C[Si](C)(C)[Si]([Si](C)(C)C)[Si](C)(C)C |
Pictogrammes |
Flammable; Irritant |
Synonymes |
1,1,1,3,3,3-Hexamethyl-2-(trimethylsilyl)trisilane; TTMSS; Tris(trimethylsilyl)silane; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does TTMSS participate in radical reactions?
A1: TTMSS acts as an efficient source of silyl radicals. Upon activation, typically by heat, light, or a radical initiator, the relatively weak Si-H bond in TTMSS undergoes homolytic cleavage, generating a tris(trimethylsilyl)silyl radical. This radical can then participate in various radical chain reactions, such as hydrogen atom transfer, addition to unsaturated bonds, and radical substitution reactions. [, ]
Q2: What makes TTMSS a desirable alternative to tributyltin hydride (TBTH) in radical reactions?
A2: While TBTH is a powerful radical mediator, its toxicity raises environmental and health concerns. TTMSS offers a significantly less toxic alternative, making it a more environmentally friendly choice for radical reactions. [, ]
Q3: How does the reactivity of the TTMSS-derived radical compare to that of traditional silyl radicals?
A3: The TTMSS-derived radical exhibits high reactivity and low selectivity in addition reactions with alkenes. This behavior results from a balance between polar and enthalpy effects. []
Q4: What is the molecular formula and weight of TTMSS?
A4: The molecular formula of TTMSS is C9H28Si4, and its molecular weight is 248.73 g/mol. []
Q5: What spectroscopic techniques are useful for characterizing TTMSS?
A5: Infrared (IR) and Raman spectroscopy are valuable tools for elucidating the vibrational structure of TTMSS and its derivatives. These techniques can provide insights into the nature of the Si-H and Si-C bonds and the influence of different substituents on the molecule. [] Electron Energy Loss Spectroscopy (EELS) combined with DFT/SCI calculations helps understand the excited states and electron attachment energies of TTMSS. []
Q6: Is TTMSS compatible with aqueous systems?
A6: While TTMSS is insoluble in water, it can participate in radical reactions conducted in aqueous media. This property expands the scope of TTMSS-mediated transformations, offering greener alternatives to traditional organic solvents. [, ]
Q7: How stable is TTMSS under ambient conditions?
A7: TTMSS exhibits slight sensitivity to oxygen and should be stored under a nitrogen atmosphere to prevent oxidation. [] Notably, TTMSS undergoes autoxidation at room temperature in the presence of molecular oxygen, yielding (Me3SiO)2Si(H)SiMe3. This reaction proceeds through a free radical chain mechanism. []
Q8: What types of reactions can TTMSS mediate?
A8: TTMSS has proven effective in mediating various radical reactions, including:
- Reductive dehalogenations: Replacing halogens with hydrogen atoms. [, ]
- Deoxygenations of alcohols: Conversion of alcohols to alkanes. [, ]
- Hydrosilylations: Addition of a Si-H bond across a multiple bond (C=C, C≡C). [, , , ]
- Cyclizations: Forming cyclic structures via intramolecular radical addition. [, , ]
- Desulfonylations: Removal of sulfonyl groups from alkenes. []
- Decyanations: Removal of cyano groups from malononitriles. []
- Alkylations: Introducing alkyl groups into heteroaromatic bases. []
Q9: How can computational chemistry contribute to understanding TTMSS reactivity?
A9: Density functional theory (DFT) calculations are valuable for:
- Estimating bond dissociation energies: Providing insights into the ease of radical generation from TTMSS and related compounds. []
- Evaluating the stability of reaction intermediates: Aiding in the understanding of reaction mechanisms and selectivity. [, ]
- Investigating the influence of substituents on reactivity: Guiding the design of new TTMSS derivatives with tailored properties. []
Q10: How do structural modifications to TTMSS affect its reactivity?
A11: While TTMSS itself is a powerful reagent, research explores derivatives to fine-tune reactivity and selectivity. For instance, introducing sterically bulky groups on the silicon atom can lead to the formation of kinetically stabilized silenes, a unique class of reactive intermediates. []
Q11: What are some essential resources for conducting research with TTMSS?
A26:
Q12: When was TTMSS first synthesized and what were the key milestones in its development as a reagent?
A12: While the exact date of the first synthesis of TTMSS is not readily available in the provided research, its recognition as a valuable reagent in organic synthesis began to emerge in the late 20th century. Key milestones include:
- Recognition as a less toxic alternative to tin hydrides: Driving its adoption in radical reactions. [, ]
- Development of new synthetic methods: Expanding the scope of TTMSS-mediated transformations. []
Q13: What are some examples of interdisciplinary applications of TTMSS?
A28:
- Material science: Synthesis of nanomaterials with potential applications in electronics and energy storage. []
- Polymer chemistry: Modification and functionalization of polymers. []
Q14: Are there any viable alternatives to TTMSS for specific applications?
A29: While TTMSS offers a less toxic alternative to tin hydrides, other silicon-based reagents, such as triethylsilane and polymethylhydrosilane (PMHS), are also employed in radical reactions. The choice of reagent depends on factors like reactivity, selectivity, and cost. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B43860.png)





![3,9-Diazabicyclo[4.2.1]nonane, 3-(chloroacetyl)-9-methyl-](/img/structure/B43875.png)




